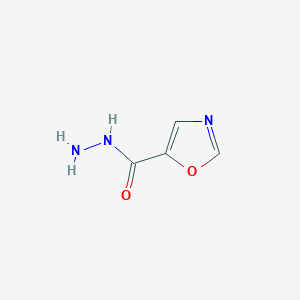

1,3-Oxazole-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOXHUIKFGEJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693257 | |

| Record name | 1,3-Oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-30-6 | |

| Record name | 1,3-Oxazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 1,3-Oxazole-5-carbohydrazide?

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Oxazole-5-carbohydrazide

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeutic agents. Among these, the 1,3-oxazole ring is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] When functionalized with a carbohydrazide moiety, the resulting molecule, 1,3-Oxazole-5-carbohydrazide , emerges as a versatile building block. The hydrazide group is a key pharmacophore known to engage in hydrogen bonding and act as a linker for creating more complex hydrazone derivatives, which often exhibit significant biological efficacy.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Oxazole-5-carbohydrazide. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven experimental methodologies for their determination. Understanding these properties is paramount, as they directly influence a molecule's solubility, stability, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Core Properties

The foundational characteristics of 1,3-Oxazole-5-carbohydrazide stem from its unique molecular architecture, which combines an aromatic oxazole ring with a reactive carbohydrazide group.

IUPAC Name: 1,3-oxazole-5-carbohydrazide[4] CAS Number: 885274-30-6[4] Molecular Formula: C₄H₅N₃O₂[4]

The structure features a five-membered aromatic ring containing one oxygen and one nitrogen atom, which imparts a degree of aromatic stability and influences the electronic distribution across the molecule.[5] The carbohydrazide functional group (-C(=O)NHNH₂) is a critical determinant of the molecule's chemical reactivity and intermolecular interactions.

Computed Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, computational models provide reliable estimates for key physicochemical parameters. The following table summarizes data computed by PubChem, offering a baseline for experimental design and hypothesis generation.[4]

| Property | Computed Value | Source |

| Molecular Weight | 127.10 g/mol | PubChem[4] |

| XLogP3 (Lipophilicity) | -0.8 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Polar Surface Area (PSA) | 81.2 Ų | PubChem[4] |

| Exact Mass | 127.038176411 Da | PubChem[4] |

Expert Insight: The negative XLogP3 value (-0.8) suggests that 1,3-Oxazole-5-carbohydrazide is predominantly hydrophilic. This is consistent with the presence of multiple hydrogen bond donors and acceptors and a significant polar surface area. Such a profile indicates that while solubility in aqueous media is likely favorable, permeability across lipophilic biological membranes might be limited without further chemical modification. The single rotatable bond between the oxazole ring and the carbonyl group affords some conformational flexibility, which can be crucial for binding to biological targets.

Experimental Determination of Key Physicochemical Properties

To move beyond computational estimates, rigorous experimental validation is essential. The following sections detail standardized protocols for determining the critical physicochemical properties of 1,3-Oxazole-5-carbohydrazide.

Melting Point (M.p.) Determination

Causality: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range typically signifies high purity. For a molecule like 1,3-Oxazole-5-carbohydrazide, with extensive hydrogen bonding capabilities, a relatively high melting point is anticipated.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 1,3-Oxazole-5-carbohydrazide into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature is also recorded.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Oxazole-5-carbohydrazide | C4H5N3O2 | CID 53277862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Characterization of Novel 1,3-Oxazole-5-Carbohydrazide Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of novel 1,3-oxazole-5-carbohydrazide derivatives, compounds of significant interest in medicinal chemistry. The 1,3-oxazole scaffold is a privileged five-membered heterocyclic ring containing oxygen and nitrogen atoms, which is a core structural motif in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of this versatile nucleus are widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5] This guide details the synthetic pathways for obtaining 1,3-oxazole-5-carbohydrazides, key intermediates for the development of new chemical entities, and the analytical techniques for their thorough characterization. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of compounds.

Introduction: The Significance of the 1,3-Oxazole Scaffold

The 1,3-oxazole ring is a cornerstone in the design of new therapeutic agents. Its unique electronic and structural features allow it to interact with a variety of biological targets, such as enzymes and proteins.[6] The inherent stability of the aromatic oxazole ring, coupled with the diverse functionalization possibilities at its C2, C4, and C5 positions, makes it an attractive scaffold for combinatorial chemistry and lead optimization.[5] The introduction of a carbohydrazide moiety at the C5 position provides a versatile handle for further chemical modifications, such as the formation of hydrazones, which are themselves a class of compounds with significant biological potential.[7][8] This guide will focus on the practical aspects of synthesizing and characterizing these valuable intermediates.

Synthetic Strategies for 1,3-Oxazole-5-Carbohydrazide Derivatives

The synthesis of 1,3-oxazole-5-carbohydrazide derivatives typically follows a multi-step sequence, beginning with the construction of the core oxazole ring, followed by functional group manipulations to introduce the carbohydrazide moiety.

Core Synthesis of the 1,3-Oxazole Ring

A common and efficient method for the synthesis of 2,4-disubstituted-1,3-oxazoles is the Erlenmeyer-Plöchl azlactone synthesis. This reaction involves the condensation of an N-acylglycine (such as hippuric acid or acetylglycine) with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[7] The acetic anhydride serves as both a dehydrating agent and a cyclizing agent.

Experimental Protocol: Synthesis of 2-Phenyl-4-(substituted-benzylidene)-5-oxazolone

-

In a round-bottom flask, combine the aromatic aldehyde (0.25 mol), hippuric acid (0.25 mol, 44.8 g), and anhydrous sodium acetate (15 g).

-

Add acetic anhydride (59 mL) to the mixture with constant stirring.

-

Heat the mixture to 110°C. The mixture will initially solidify and then liquefy, typically accompanied by a color change to deep yellow.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool.

-

Slowly add ethanol (100 mL) to the cooled flask to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry. Recrystallize from a suitable solvent if necessary.

Formation of the 1,3-Oxazole-5-Carbohydrazide

The key step in generating the title compounds is the hydrazinolysis of the corresponding ester or the direct reaction with the oxazolone intermediate. A common precursor is the ethyl ester of the 1,3-oxazole-5-carboxylic acid, which can be readily converted to the carbohydrazide by refluxing with hydrazine hydrate in an alcoholic solvent.[9]

Experimental Protocol: Synthesis of 1,3-Oxazole-5-Carbohydrazide

-

Dissolve the synthesized 2-substituted-4-substituted-1,3-oxazole-5-carboxylate ester (0.05 mol) in absolute ethanol (50 mL) in a round-bottom flask.

-

Add hydrazine hydrate (0.05 mol) to the solution.

-

Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the 1,3-oxazole-5-carbohydrazide.

Synthesis of Hydrazone Derivatives

The carbohydrazide functionality is a versatile precursor for the synthesis of a wide array of derivatives. A straightforward and common derivatization is the condensation with various aromatic or heteroaromatic aldehydes to form the corresponding hydrazones (Schiff bases).[7][10] This reaction is typically acid-catalyzed and proceeds in high yield.

Experimental Protocol: Synthesis of N'-(substituted-benzylidene)-1,3-Oxazole-5-Carbohydrazide

-

Suspend the 1,3-oxazole-5-carbohydrazide (0.01 mol) in ethanol (30 mL) in a round-bottom flask.

-

Add the desired aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.

-

Wash the product with cold ethanol and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.

Logical Flow of Synthesis

Caption: General synthetic workflow for 1,3-oxazole-5-carbohydrazide and its hydrazone derivatives.

Comprehensive Characterization Techniques

The structural elucidation and purity assessment of the synthesized 1,3-oxazole-5-carbohydrazide derivatives are crucial for their subsequent biological evaluation. A combination of spectroscopic and physical methods is employed for this purpose.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an essential tool for identifying the functional groups present in the synthesized compounds. Key characteristic absorption bands to look for include:

-

C=O stretching of the carbohydrazide (amide I band) around 1650-1680 cm⁻¹.

-

N-H stretching of the hydrazide group, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.

-

C=N stretching of the oxazole ring around 1600-1640 cm⁻¹.

-

C-O-C stretching of the oxazole ring in the range of 1050-1250 cm⁻¹. For hydrazone derivatives, the appearance of a C=N stretching band for the imine group around 1620-1640 cm⁻¹ is a key diagnostic feature.[11][12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The chemical shifts and coupling patterns of the protons are diagnostic. Aromatic protons typically resonate in the range of 7.0-8.5 ppm. The N-H protons of the hydrazide are often observed as broad singlets at a downfield chemical shift (δ > 9.0 ppm) and are exchangeable with D₂O.[5][9] The methine proton (=CH-) of the hydrazone moiety appears as a singlet in the range of 8.0-9.0 ppm.[9]

-

¹³C NMR: Provides information on the carbon framework of the molecule. The carbonyl carbon of the carbohydrazide and the carbons of the oxazole ring will have characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which further confirms the structure. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[9][13]

Physical Characterization

-

Melting Point (m.p.): The melting point is a crucial indicator of the purity of a crystalline compound. A sharp and defined melting point range suggests a high degree of purity.[7]

-

Elemental Analysis (C, H, N): Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values should be within ±0.4% of the theoretically calculated values for the proposed molecular formula.[9]

-

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to assess the purity of the final products. A single spot on the TLC plate in an appropriate solvent system indicates a pure compound.[12]

Data Summary Table

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |

| Oxazole-CHO-1 | C₁₇H₁₃N₃O₂ | 291.31 | 210-212 | 3305, 3190 (N-H), 1665 (C=O), 1620 (C=N) | 11.5 (s, 1H, NH), 8.2-7.4 (m, 10H, Ar-H) |

| Hydrazone-1a | C₂₄H₁₇N₃O₂ | 379.42 | 245-247 | 3210 (N-H), 1675 (C=O), 1630 (C=N) | 12.0 (s, 1H, NH), 8.5 (s, 1H, =CH), 8.3-7.2 (m, 15H, Ar-H) |

| Hydrazone-1b | C₂₄H₁₆ClN₃O₂ | 413.86 | 260-262 | 3215 (N-H), 1670 (C=O), 1625 (C=N) | 12.1 (s, 1H, NH), 8.6 (s, 1H, =CH), 8.3-7.3 (m, 14H, Ar-H) |

Potential Applications and Future Directions

The synthesized 1,3-oxazole-5-carbohydrazide derivatives and their corresponding hydrazones are valuable scaffolds for the discovery of new drugs. Numerous studies have reported their significant biological activities.

Biological Activity Spectrum

Caption: Diverse biological activities of 1,3-oxazole derivatives.

The antimicrobial properties of oxazole derivatives have been extensively studied, with many compounds showing potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[14][15] The mechanism of action often involves the inhibition of essential microbial enzymes. Furthermore, these compounds have emerged as promising anticancer agents, with some derivatives exhibiting significant cytotoxic effects against various cancer cell lines.[3][4]

Future research in this area should focus on the synthesis of novel derivatives with diverse substituents to establish structure-activity relationships (SAR). This will enable the rational design of more potent and selective drug candidates. The exploration of different therapeutic targets and the elucidation of their mechanisms of action will be crucial for the clinical translation of these promising compounds.

Conclusion

This technical guide has outlined the synthesis and characterization of novel 1,3-oxazole-5-carbohydrazide derivatives. The described protocols are based on established and reliable chemical transformations, providing a solid foundation for researchers to explore this important class of heterocyclic compounds. The comprehensive characterization techniques detailed are essential for ensuring the structural integrity and purity of the synthesized molecules. Given the wide range of biological activities associated with the 1,3-oxazole scaffold, the methodologies presented here will undoubtedly contribute to the ongoing efforts in the discovery and development of new therapeutic agents.

References

- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

- Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9).

- Anonymous. (2022). Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research.

- Kakkar, S., & Narasimhan, B. (2019).

- Swellmeen, L. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286.

- Shaikh, S., & Talia, Y. H. (2024). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. Journal of Chemical and Pharmaceutical Research.

- Anonymous. (n.d.). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.

- Mohammed, A.J., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961.

- Kakkar, S., & Narasimhan, B. (2019).

- Al-Abodi, A. J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Journal of Al-Nahrain University, 15(4), 84-91.

- Dabholkar, V. V., & Syed, S. A. S. A. (2010). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry, 3(4), 740-743.

- Mohammed, A.J., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961.

- Al-Warhi, T., et al. (2022). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 27(21), 7486.

- Anonymous. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.

- Anonymous. (n.d.). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi.

- Al. Abodi, A. J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)

- Anonymous. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- Pop, O., et al. (2019).

- Abdel-Wahab, B. F., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(11), 824-839.

- Dabholkar, V. V., & Syed, S. A. S. A. (2010). Synthesis of novel Oxazoles and their hydrazones. Rasayan Journal of Chemistry, 3(4), 740-743.

Sources

- 1. iajps.com [iajps.com]

- 2. chemmethod.com [chemmethod.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]

- 12. chemmethod.com [chemmethod.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

- 15. medicopublication.com [medicopublication.com]

The 1,3-Oxazole-5-Carbohydrazide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide

Executive Summary

The search for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds representing a particularly fertile ground for discovery. Among these, the 1,3-oxazole ring system has garnered significant attention due to its presence in numerous biologically active natural products and synthetic drugs.[1][2] When functionalized with a carbohydrazide moiety at the 5-position, the resulting 1,3-oxazole-5-carbohydrazide scaffold emerges as a versatile and "privileged" structure. The carbohydrazide group (-CONHNH₂) is not merely a linker; it is a critical pharmacophore that offers a unique combination of hydrogen bond donor and acceptor sites, enhances binding affinity to biological targets, and serves as a key synthetic handle for creating diverse libraries of derivatives. This guide provides a comprehensive technical overview of this scaffold, detailing its synthesis, multifaceted biological activities, and underlying mechanisms of action, aimed at researchers and professionals in drug development.

The Core Scaffold: Structure and Significance

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] The placement of the carbohydrazide group at the C5 position creates a unique electronic and structural environment. The hydrazide moiety is a versatile functional group that can be readily modified to generate a wide array of derivatives, such as hydrazones, acylhydrazides, and cyclized heterocycles like 1,3,4-oxadiazoles, making it an invaluable platform for structure-activity relationship (SAR) studies.[4]

Caption: Core chemical structure of the 1,3-Oxazole-5-carbohydrazide scaffold.

Synthetic Strategies and Methodologies

The synthesis of the 1,3-oxazole-5-carbohydrazide scaffold is typically achieved through a multi-step process that first constructs the core oxazole ring, often bearing an ester group at the C5 position, which is subsequently converted to the target carbohydrazide.

General Synthetic Workflow

A common and effective route involves the reaction of an α-bromoketone with an amide to form the oxazole ring, a variation of the Robinson-Gabriel synthesis.[5][6] The resulting C5-ester is a stable intermediate that can be readily converted to the carbohydrazide by treatment with hydrazine hydrate.[7] This step is mechanistically driven by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, followed by the elimination of an alcohol.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. iajps.com [iajps.com]

- 4. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Versatile Virtuoso: 1,3-Oxazole-5-carbohydrazide as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, offering a robust foundation upon to build a diverse array of biologically active agents. Among these, the 1,3-oxazole ring system has garnered significant attention for its presence in numerous natural products and clinically approved drugs.[1][2][3] This guide delves into the heart of a particularly promising building block: 1,3-oxazole-5-carbohydrazide . The strategic placement of the highly reactive and versatile carbohydrazide moiety at the 5-position of the stable oxazole ring creates a synthon of immense potential, enabling the facile construction of complex molecular architectures with a wide spectrum of pharmacological activities.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and multifaceted applications of 1,3-oxazole-5-carbohydrazide in the quest for novel therapeutics. We will explore not just the "what" but the "why," elucidating the causal relationships behind synthetic choices and the structural features that underpin biological activity.

I. The Genesis: Synthesizing the Core Scaffold

The journey to harnessing the potential of 1,3-oxazole-5-carbohydrazide begins with its synthesis. A common and efficient route commences with the readily available ethyl isocyanoacetate, proceeding through the formation of an ester precursor, ethyl 1,3-oxazole-5-carboxylate.[4] The pivotal final step involves the hydrazinolysis of this ester.

Experimental Protocol: Synthesis of 1,3-Oxazole-5-carbohydrazide

This protocol is adapted from a standard procedure for the conversion of esters to carbohydrazides.[5]

Step 1: Synthesis of Ethyl 1,3-oxazole-5-carboxylate

While several methods exist for the formation of the oxazole ring, a practical approach involves the reaction of ethyl isocyanoacetate with a suitable formylating agent.[4]

Step 2: Hydrazinolysis to 1,3-Oxazole-5-carbohydrazide

-

To a solution of ethyl 1,3-oxazole-5-carboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (80% solution, 3-5 equivalents).

-

The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid is washed with cold ethanol and dried under vacuum to afford 1,3-oxazole-5-carbohydrazide as a crystalline solid.

The rationale for using an excess of hydrazine hydrate is to drive the reaction to completion. The choice of ethanol as a solvent is due to the good solubility of the starting ester and the relative insolubility of the product, which facilitates its isolation by precipitation.

II. A Hub of Reactivity: The Chemical Versatility of the Carbohydrazide Moiety

The true power of 1,3-oxazole-5-carbohydrazide as a building block lies in the rich and diverse chemistry of the carbohydrazide functional group. This moiety serves as a versatile handle for a plethora of chemical transformations, allowing for the construction of a wide range of derivatives.

A. Formation of Schiff Bases: A Gateway to Diverse Functionality

One of the most fundamental and widely exploited reactions of carbohydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones, commonly known as Schiff bases.[6] This reaction is typically acid-catalyzed and proceeds with high efficiency.

The resulting Schiff bases are not merely inert products; they are valuable intermediates in their own right and often exhibit significant biological activity. The imine (-C=N-) bond and the diverse substituents introduced from the aldehyde or ketone starting material allow for a broad exploration of the chemical space and structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of N'-(substituted benzylidene)-1,3-oxazole-5-carbohydrazides (Schiff Bases)

-

A mixture of 1,3-oxazole-5-carbohydrazide (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) is dissolved in absolute ethanol.

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

The reaction mixture is refluxed for 2-4 hours and monitored by TLC.

-

After completion, the mixture is cooled, and the precipitated solid is collected by filtration.

-

The product is washed with ethanol and recrystallized from a suitable solvent to yield the pure Schiff base.

B. Cyclocondensation Reactions: Building New Heterocyclic Architectures

The carbohydrazide moiety is a precursor for the synthesis of various five- and six-membered heterocyclic rings, which are themselves important pharmacophores.

-

1,3,4-Oxadiazoles: Treatment of 1,3-oxazole-5-carbohydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles.[7] Alternatively, reaction with carbon disulfide in a basic medium followed by acidification yields the corresponding 1,3,4-oxadiazole-2-thiol.[4][8]

-

Pyrazoles: Condensation of the carbohydrazide with β-dicarbonyl compounds, such as acetylacetone, provides a straightforward route to pyrazole-oxazole hybrids.[9] These hybrid molecules are of significant interest in medicinal chemistry as they combine the pharmacological properties of both heterocyclic systems.

-

1,2,4-Triazoles: Reaction with isothiocyanates affords a thiosemicarbazide intermediate, which can be cyclized under basic conditions to yield 1,2,4-triazole-thiones.

The following diagram illustrates the key reactive pathways of 1,3-oxazole-5-carbohydrazide.

III. The Pharmacological Orchestra: Biological Activities of 1,3-Oxazole-5-carbohydrazide Derivatives

The true value of 1,3-oxazole-5-carbohydrazide as a building block is realized in the diverse and potent biological activities exhibited by its derivatives. The combination of the stable oxazole core and the versatile carbohydrazide linker allows for the precise positioning of various pharmacophoric groups, leading to interactions with a wide range of biological targets.

A. Anticancer Activity

Derivatives of 1,3-oxazole have shown significant promise as anticancer agents, targeting various mechanisms of cancer cell proliferation.[2][3] The introduction of different aryl and heteroaryl moieties through the carbohydrazide linker has led to the discovery of potent cytotoxic agents.

For instance, Schiff bases derived from 1,3-oxazole-5-carbohydrazide have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[10][11] The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell survival.

Table 1: Anticancer Activity of Selected 1,3-Oxazole Derivatives

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | N'-(4-chlorobenzylidene)-1,3-oxazole-5-carbohydrazide | PC3 (Prostate) | 1.2 | [10] |

| Derivative B | N'-(2-hydroxybenzylidene)-1,3-oxazole-5-carbohydrazide | Bcap37 (Breast) | Moderate Activity | [10] |

| Derivative C | 2-(Furan-2-yl)-5-(1,3-oxazol-5-yl)-1,3,4-oxadiazole | HepG-2 (Liver) | Near Doxorubicin | [12] |

| Derivative D | 5-(1,3-Oxazol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione | Hep-2 (Laryngeal) | 60.2 | [11] |

B. Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. The 1,3-oxazole-5-carbohydrazide scaffold has proven to be a fertile ground for the discovery of new antimicrobial compounds.

Schiff bases and 1,3,4-oxadiazole derivatives bearing the 1,3-oxazole-5-yl moiety have demonstrated significant activity against a range of pathogenic bacteria and fungi.[13][14][15] The mode of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected 1,3-Oxazole-5-carbohydrazide Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Schiff Base E | Staphylococcus aureus | 8 | [13] |

| Schiff Base F | Escherichia coli | 16 | [13] |

| 1,3,4-Oxadiazole G | Candida albicans | 31.25 | [13] |

| Thiadiazole Hybrid H | Mycobacterium tuberculosis | 0.6 | [16] |

C. Enzyme Inhibition

The ability to design molecules that selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. Derivatives of 1,3-oxazole-5-carbohydrazide have been investigated as inhibitors of various enzymes implicated in disease. For example, certain benzimidazole-based oxazole analogues have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[2] Additionally, pyrazole-oxazole hybrids have been explored as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain, highlighting their potential as agricultural fungicides.[17]

IV. Structure-Activity Relationship (SAR) and Future Perspectives

The wealth of data on the biological activities of 1,3-oxazole-5-carbohydrazide derivatives allows for the elucidation of preliminary structure-activity relationships.

-

The Nature of the Aryl Moiety in Schiff Bases: The electronic properties and substitution pattern of the aromatic ring introduced from the aldehyde play a crucial role in determining the biological activity. Electron-withdrawing groups, such as halogens, often enhance antimicrobial and anticancer activity.

-

The Importance of the Linker: The conversion of the carbohydrazide to other heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazoles, significantly modulates the pharmacological profile of the molecule. This highlights the importance of the linker in orienting the key pharmacophoric features in the three-dimensional space of the biological target.

The following workflow illustrates the process of drug discovery starting from 1,3-oxazole-5-carbohydrazide.

The future of 1,3-oxazole-5-carbohydrazide in medicinal chemistry is bright. Its synthetic accessibility, coupled with the vast chemical space that can be explored through its reactive carbohydrazide handle, ensures its continued relevance as a privileged building block. Future research will likely focus on:

-

The development of novel and more efficient synthetic methodologies for the diversification of the scaffold.

-

The exploration of a wider range of biological targets, including kinases, proteases, and GPCRs.

-

The use of computational modeling and machine learning to guide the rational design of more potent and selective derivatives.

V. References

-

Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. (n.d.). PubMed. Retrieved from [Link]

-

1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Chemical Methodologies. Retrieved from [Link]

-

A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999). Heterocyclic Communications. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of 1,3,4-Oxadiazole bearing Schiff Base Moiety. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

A Practical Synthesis of 1,3-Oxazole. (2021). ResearchGate. Retrieved from [Link]

-

Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis. (n.d.). PubMed. Retrieved from [Link]

-

Green Synthesis of Pyrazole and Oxazole Derivatives. (2018). Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

SYNTHESIS OF NOVEL PYRAZOLE, OXAZOLE, AND PYRIDINE DERIVATIVES USING MIXED CHALCONE. (n.d.). Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

-

Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (2023). MDPI. Retrieved from [Link]

-

Current scenario of 1,3-oxazole derivatives for anticancer activity. (2020). Semantic Scholar. Retrieved from [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (2022). MDPI. Retrieved from [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Some New 1, 3, 4-Oxadiazole, Pyrazole, and Pyrimidine Bearing Thienopyrazole Moieties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. jchemrev.com [jchemrev.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 9. kthmcollege.ac.in [kthmcollege.ac.in]

- 10. pnrjournal.com [pnrjournal.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents [mdpi.com]

- 13. chemmethod.com [chemmethod.com]

- 14. 1,3-Oxazole synthesis [organic-chemistry.org]

- 15. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 16. Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In-Silico Exploration of 1,3-Oxazole-5-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Therapeutic Potential of 1,3-Oxazole-5-Carbohydrazide Scaffolds

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for designing novel therapeutic agents. When functionalized with a carbohydrazide group at the 5-position, the resulting 1,3-oxazole-5-carbohydrazide derivatives offer a versatile platform for creating diverse chemical libraries with potential applications in treating a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6]

In-silico methodologies have become indispensable in modern drug discovery, providing a rapid and cost-effective means to explore the therapeutic potential of novel chemical entities.[7] By leveraging computational tools, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of compounds before their synthesis, thereby streamlining the drug development pipeline and prioritizing the most promising candidates for further experimental validation.[2][7] This technical guide provides an in-depth exploration of the in-silico strategies employed in the study of 1,3-oxazole-5-carbohydrazide derivatives, offering a practical framework for researchers, scientists, and drug development professionals.

I. The In-Silico Drug Discovery Workflow: A Strategic Overview

The in-silico investigation of 1,3-oxazole-5-carbohydrazide derivatives typically follows a structured workflow designed to systematically evaluate their potential as drug candidates. This workflow integrates various computational techniques to build a comprehensive profile of the compounds' biological and pharmacological properties.

Caption: A generalized workflow for the in-silico study of drug candidates.

II. Target Identification and Validation: Finding the Right Lock

A crucial first step in drug discovery is identifying and validating a biological target, typically a protein, that is implicated in a disease process.[8][9] In-silico target identification methods can significantly expedite this process.

Methodology:

-

Literature and Database Mining: Systematically search databases such as the Protein Data Bank (PDB), DrugBank, and the Therapeutic Target Database (TTD) to identify potential targets for the disease of interest.

-

Transcriptomic and Proteomic Data Analysis: Analyze gene and protein expression data from diseased and healthy tissues to identify differentially expressed proteins that could serve as therapeutic targets.

-

Pathway Analysis: Utilize tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand the biological pathways in which potential targets are involved, ensuring that modulating the target's activity will have the desired therapeutic effect.

-

Druggability Assessment: Once a target is identified, assess its "druggability" – the likelihood that its function can be modulated by a small molecule.[8] Tools like DoGSiteScorer and PockDrug can predict the presence of binding pockets with suitable physicochemical properties for drug binding.

III. Molecular Docking: Predicting the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[10] It is instrumental in understanding the binding mode of 1,3-oxazole-5-carbohydrazide derivatives and estimating their binding affinity to a target protein.[11][12]

Causality Behind Experimental Choices: The choice of docking software and scoring function is critical for obtaining reliable results. AutoDock Vina is a widely used and validated open-source tool known for its speed and accuracy.[13] The selection of the search space within the protein (the "docking box") should be based on the known location of the active site or allosteric sites, often identified from the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.[10]

Protocol for Molecular Docking using AutoDock Vina:

-

Receptor Preparation:

-

Download the 3D structure of the target protein from the PDB.

-

Remove water molecules, co-factors, and any existing ligands from the protein structure using software like PyMOL or UCSF Chimera.[14]

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms using AutoDockTools (ADT).[14]

-

Save the prepared receptor in the PDBQT file format.

-

-

Ligand Preparation:

-

Draw the 2D structures of the 1,3-oxazole-5-carbohydrazide derivatives using chemical drawing software like ChemDraw or MarvinSketch.

-

Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign Gasteiger charges and define rotatable bonds for the ligand using ADT.

-

Save the prepared ligand in the PDBQT file format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates for the grid box can be determined from the position of a co-crystallized ligand or by using binding site prediction tools.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor, ligand, and grid box parameters.

-

-

Analysis of Results:

-

Analyze the docking results, focusing on the binding energy (affinity) and the binding pose of the ligand in the active site.[3][11] More negative binding energies generally indicate a stronger binding affinity.[11]

-

Visualize the protein-ligand interactions using software like Discovery Studio or PyMOL to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[12]

-

Caption: A step-by-step workflow for molecular docking.

IV. Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.[15][16] This allows for a more realistic assessment of the stability of the protein-ligand complex and the energetics of binding.[17]

Causality Behind Experimental Choices: The choice of force field is paramount for accurate MD simulations.[18] For biomolecular systems, force fields like AMBER and CHARMM are widely used and have been extensively validated.[19][20] The length of the simulation is also a critical parameter; longer simulations provide a more thorough sampling of the conformational space but are computationally more expensive.

Protocol for Molecular Dynamics Simulations using GROMACS:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).

-

Solvate the system with a suitable water model (e.g., TIP3P or SPC/E).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (isothermal-isochoric) equilibration: Heat the system to the desired temperature while keeping the volume constant.

-

NPT (isothermal-isobaric) equilibration: Bring the system to the desired pressure while maintaining a constant temperature.

-

-

-

Production Run:

-

Run the production MD simulation for the desired length of time (e.g., 100 ns or longer).

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex.[21][22] Key analyses include:

-

Root Mean Square Deviation (RMSD): To evaluate the conformational stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.

-

Binding Free Energy Calculations (e.g., MM/PBSA): To obtain a more accurate estimation of the binding affinity.

-

-

V. ADMET Prediction: Assessing Drug-Likeness

A promising drug candidate must not only be effective but also safe and have favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to assess the "drug-likeness" of compounds in the early stages of discovery.[2]

Causality Behind Experimental Choices: Web-based tools like SwissADME and admetSAR are popular choices for ADMET prediction due to their user-friendly interfaces and comprehensive analysis.[2][23] These tools implement various predictive models based on large datasets of known drugs and experimental data.

Protocol for ADMET Prediction using SwissADME:

-

Input Molecule:

-

Provide the 2D structure of the 1,3-oxazole-5-carbohydrazide derivative in a supported format (e.g., SMILES).

-

-

Run Prediction:

-

Submit the structure to the SwissADME server for analysis.

-

-

Analyze Results:

Table 1: Key ADMET Parameters and Their Significance

| Parameter | Desired Range/Value | Significance |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution. |

| LogP (Lipophilicity) | -0.4 to +5.6 | Influences solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and membrane permeability. |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with oral bioavailability. |

| GI Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| BBB Permeability | Yes/No | Predicts whether the compound can cross the blood-brain barrier. |

VI. Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Activity

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[26][27] A robust QSAR model can be used to predict the activity of newly designed 1,3-oxazole-5-carbohydrazide derivatives and guide their optimization.

Causality Behind Experimental Choices: The quality of a QSAR model is highly dependent on the quality and diversity of the training set data.[27] The choice of molecular descriptors (physicochemical, topological, or 3D) and the statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) will influence the predictive power of the model.[28]

Protocol for 2D-QSAR Modeling:

-

Data Set Preparation:

-

Compile a dataset of 1,3-oxazole-5-carbohydrazide derivatives with their experimentally determined biological activities (e.g., IC50 or MIC values).

-

Convert the biological activity data to a logarithmic scale (e.g., pIC50).

-

Divide the dataset into a training set for model building and a test set for model validation.

-

-

Descriptor Calculation:

-

Calculate a variety of 2D molecular descriptors for each compound in the dataset using software like PaDEL-Descriptor or Dragon.

-

-

Model Building:

-

Use a statistical method to build a QSAR model that correlates the calculated descriptors with the biological activity of the compounds in the training set.

-

-

Model Validation:

-

Validate the QSAR model using both internal (e.g., cross-validation) and external (using the test set) validation techniques to assess its statistical significance and predictive ability. Key statistical parameters include the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² (pred_R²).

-

VII. Conclusion and Future Perspectives

The in-silico methodologies outlined in this guide provide a powerful and integrated approach for the systematic investigation of 1,3-oxazole-5-carbohydrazide derivatives as potential therapeutic agents. By combining techniques such as molecular docking, molecular dynamics simulations, ADMET prediction, and QSAR modeling, researchers can gain valuable insights into the structure-activity relationships, binding mechanisms, and drug-like properties of these compounds. This computational framework not only accelerates the hit identification and lead optimization phases of drug discovery but also fosters a more rational and resource-efficient approach to the development of novel therapeutics. As computational power and algorithmic sophistication continue to advance, the role of in-silico studies in shaping the future of medicine is set to expand even further.

References

-

How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. [Link]

-

HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube. [Link]

-

Mohammed A.J., et. al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link]

-

ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico. [Link]

-

Guide for small molecule molecular docking. (2023, October 10). PreScouter. [Link]

-

Molecular Dynamics Simulation: A Step-by-Step Tutorial. (2024, December 4). Omics tutorials. [Link]

-

Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. PMC. [Link]

-

Trajectory Analysis. (2024, December 4). ProDy. [Link]

-

Virtual screening for the discovery of bioactive natural products. PMC. [Link]

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. PMC. [Link]

-

Molecular Docking Tutorial. University of Alberta. [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC. [Link]

-

Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]

-

Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. [Link]

-

Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. ResearchGate. [Link]

-

Molecular Dynamic Simulations for Drug Discovery. Udemy. [Link]

-

Virtual screening/Docking workflow. (2023, March 11). Macs in Chemistry. [Link]

-

In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. (2024, September 7). bioRxiv. [Link]

-

Trajectories — MDAnalysis User Guide documentation. MDAnalysis. [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. [Link]

-

Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

-

Writing your own trajectory analysis. MDAnalysis. [Link]

-

In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. (2024, September 7). bioRxiv. [Link]

-

Molecular Dynamics Trajectory Reader & Analyzer User's Guide. BISON. [Link]

-

Making Protein-Ligand Docking Results Easier to Interpret. SAMSON Blog. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

-

SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023, January 16). YouTube. [Link]

-

A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. PMC. [Link]

-

Virtual Screening in Drug Discovery. BioSolveIT. [Link]

-

High Throughput Molecular Dynamics Simulations for Drug Discovery. (2018, March 21). YouTube. [Link]

-

Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. (2019, June 3). Galaxy Training!. [Link]

-

Beginner's Guide to 3D-QSAR in Drug Design. (2025, May 29). Neovarsity. [Link]

-

Molecular dynamics simulations and drug discovery. PMC. [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. [Link]

-

Swiss ADME. Scribd. [Link]

-

Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (2024, December 15). arXiv. [Link]

-

An automated framework for QSAR model building. PMC. [Link]

-

QSAR Modeling for Drug Design. Scribd. [Link]

-

Summary of procedures for QSAR model building. ResearchGate. [Link]

-

The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. (2023, December 20). LinkedIn. [Link]

-

Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. PMC. [Link]

-

Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. ResearchGate. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC. [Link]

-

Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. PMC. [Link]

-

Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). ResearchGate. [Link]

Sources

- 1. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 2. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Virtual Screening in Bioprospecting: Facts, Shifts, and Perspectives to Explore the Chemo-Structural Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [2412.11137] Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners [arxiv.org]

- 8. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 14. medium.com [medium.com]

- 15. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development | MDPI [mdpi.com]

- 16. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. drugmarvel.wordpress.com [drugmarvel.wordpress.com]

- 19. Molecular Dynamics Simulation: A Step-by-Step Tutorial - Omics tutorials [omicstutorials.com]

- 20. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bahargroup.org [bahargroup.org]

- 22. userguide.mdanalysis.org [userguide.mdanalysis.org]

- 23. scribd.com [scribd.com]

- 24. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. xisdxjxsu.asia [xisdxjxsu.asia]

- 26. neovarsity.org [neovarsity.org]

- 27. scribd.com [scribd.com]

- 28. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Potential Targets for 1,3-Oxazole-5-Carbohydrazide Analogues

Introduction: The Versatility of the 1,3-Oxazole Scaffold

The 1,3-oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry.[1][2][3][4] Its unique electronic properties and structural rigidity allow for diverse interactions with various biological macromolecules, making it a privileged scaffold in drug discovery.[2][4] Analogues derived from the 1,3-oxazole-5-carbohydrazide core are of particular interest due to the reactive and versatile carbohydrazide group, which serves as a key pharmacophore and a synthetic handle for creating extensive libraries of bioactive compounds.[5][6][7] This guide provides an in-depth exploration of the validated and putative therapeutic targets for this promising class of molecules, offering a roadmap for researchers and drug development professionals.

The inherent biological activity of oxazole derivatives is broad, encompassing anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others.[3][8][9] This wide spectrum of activity underscores the ability of the oxazole core to be tailored to interact with a multitude of biological targets with high specificity and potency.

Oncological Targets: A Multi-pronged Attack on Cancer

The most extensively documented therapeutic potential of 1,3-oxazole-5-carbohydrazide analogues lies in the realm of oncology.[1][10][11] These compounds have demonstrated efficacy against a range of cancer cell lines, including multidrug-resistant strains, by engaging with a variety of critical cellular targets.[11]

Signal Transduction and Transcription Factors: The Case of STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, promotes tumor cell proliferation, survival, and metastasis. Several oxazole derivatives have been identified as potent inhibitors of STAT3.[1][10]

Mechanism of Action: The inhibitory action of oxazole analogues on STAT3 likely involves direct binding to the SH2 domain, preventing its dimerization, subsequent phosphorylation, and nuclear translocation. This blockade of the STAT3 signaling cascade leads to the downregulation of its target genes, which are crucial for tumor progression.

Experimental Workflow: STAT3 Inhibition Assay

Caption: Workflow for assessing STAT3 inhibition by oxazole analogues.

Cytoskeletal Integrity: Targeting Tubulin Polymerization

The microtubule network is a critical component of the cytoskeleton, essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][10]

Mechanism of Action: These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, ultimately inducing programmed cell death.

DNA Topology and Integrity: Inhibition of Topoisomerases and G-Quadruplex Stabilization

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and cell death. Certain oxazole analogues have been identified as potent DNA topoisomerase inhibitors.[1][10]

Furthermore, G-quadruplexes are four-stranded DNA structures found in telomeres and gene promoter regions. Stabilization of these structures can inhibit the activity of telomerase and downregulate the expression of oncogenes. The planar aromatic nature of the oxazole ring makes it an ideal candidate for stacking interactions with G-quadruplexes, leading to their stabilization.[1][10]

Protein Kinases: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways. Dysregulation of kinase activity is a hallmark of many cancers. Oxazole-containing compounds have been developed as inhibitors of various protein kinases, including tyrosine kinases.[1][3]

Signaling Pathway: Generic Kinase Inhibition

Caption: Inhibition of a kinase cascade by an oxazole analogue.

Antimicrobial Targets: Combating Infectious Diseases

Beyond oncology, 1,3-oxazole-5-carbohydrazide analogues have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][9][12][13][14]

Bacterial Cell Wall Synthesis

The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is a classic and effective target for antibiotics. While the precise mechanisms for many oxazole derivatives are still under investigation, it is hypothesized that they may interfere with key enzymes involved in peptidoglycan biosynthesis, such as transpeptidases or transglycosylases.

Fungal Cell Membrane Integrity

The fungal cell membrane, with its unique ergosterol composition, presents a selective target. Some antifungal oxazole derivatives are thought to disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.

Other Potential Antimicrobial Targets

-

DNA Gyrase and Topoisomerase IV: Essential bacterial enzymes for DNA replication.

-

Enzyme Inhibition: Targeting specific metabolic enzymes crucial for microbial survival.[2]

Emerging and Miscellaneous Targets

The versatility of the 1,3-oxazole-5-carbohydrazide scaffold extends to a variety of other potential therapeutic targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. Inhibitors of carbonic anhydrase II are used in the treatment of glaucoma.[15] Specific oxazole derivatives have been designed as potent inhibitors of this enzyme.[15]

Mechanism of Action: The sulfamoyl group, often incorporated into these oxazole analogues, coordinates with the zinc ion in the active site of carbonic anhydrase, leading to potent inhibition.[15]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in signal transduction. PDE inhibitors have therapeutic applications in inflammatory diseases and cardiovascular disorders. Oxazole-based compounds have been explored as potent PDE4 inhibitors.[16]

Experimental Protocols for Target Validation

The identification of a potential therapeutic target is the first step. Rigorous experimental validation is crucial to confirm the mechanism of action and to guide further drug development efforts.

Protocol: In Vitro Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1,3-oxazole-5-carbohydrazide analogue against a specific enzyme.

-

Materials:

-

Purified recombinant enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Plate reader (e.g., spectrophotometer, fluorometer)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

Add the enzyme to each well of the microplate.

-

Add the diluted test compound or control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using the plate reader.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Data Presentation: Representative Enzyme Inhibition Data

| Compound ID | Target Enzyme | IC50 (µM) |

| OXA-001 | STAT3 | 0.52 |

| OXA-002 | Tubulin | 0.15 |

| OXA-003 | Topoisomerase IIα | 1.2 |

| OXA-004 | Carbonic Anhydrase II | 0.08 |

Conclusion and Future Directions

The 1,3-oxazole-5-carbohydrazide scaffold is a remarkably versatile platform for the design and discovery of novel therapeutic agents. The diverse range of biological targets identified to date, particularly in the fields of oncology and infectious diseases, highlights the immense potential of this chemical class. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds for their respective targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of how these compounds interact with their biological targets at the molecular level.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of promising analogues and their in vivo efficacy.

-

Exploration of Novel Targets: To expand the therapeutic applications of this privileged scaffold.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can accelerate the translation of promising 1,3-oxazole-5-carbohydrazide analogues from the laboratory to the clinic.

References

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.

- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2003). MDPI.

- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR.

- A comprehensive review on biological activities of oxazole derivatives. (n.d.). Semantic Scholar.

- A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).

- (PDF) Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (n.d.). ResearchGate.

- Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. (n.d.). ResearchGate.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed.

- A comprehensive review on biological activities of oxazole derivatives. (n.d.).

- a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps.

- Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.).

- Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Indian Journal of Forensic Medicine & Toxicology.

- Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher.

- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica.

- (PDF) 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. (2016).

- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic | Abstract. (n.d.).

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022).

- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed.

- 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (n.d.). NIH.

- 1,3-Oxazole-5-carbohydrazide. (n.d.). PubChem.

- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).

- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (n.d.).

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central.

- Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. (2019). PubMed.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. ijmpr.in [ijmpr.in]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. iajps.com [iajps.com]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medicopublication.com [medicopublication.com]

- 13. medicopublication.com [medicopublication.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comprehensive review on biological activities of oxazole derivatives | Semantic Scholar [semanticscholar.org]

Review of the synthetic routes to 1,3-Oxazole-5-carbohydrazide.

An In-Depth Technical Guide to the Synthetic Routes of 1,3-Oxazole-5-Carbohydrazide

Introduction